molecular formula C6H11N B6612439 6-methyl-6-azabicyclo[3.1.0]hexane CAS No. 2247102-50-5

6-methyl-6-azabicyclo[3.1.0]hexane

Cat. No.: B6612439
CAS No.: 2247102-50-5
M. Wt: 97.16 g/mol
InChI Key: ILXZCROTAHXUBF-UHFFFAOYSA-N
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Description

6-Methyl-6-azabicyclo[3.1.0]hexane is a bicyclic amine featuring a fused cyclopropane-cyclopentane system with a nitrogen atom at the 6-position and a methyl substituent on the nitrogen. This scaffold is notable for its conformational rigidity and applications in medicinal chemistry, particularly in designing enzyme inhibitors and receptor modulators . The compound’s structure (C₆H₁₁N) combines strain from the cyclopropane ring with the electronic effects of the methylated nitrogen, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

6-methyl-6-azabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-7-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXZCROTAHXUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Aziridine Derivatives

Cyclopropanation reactions are widely employed to construct strained bicyclic systems. For this compound, this approach involves the use of transition-metal catalysts to facilitate ring-closing reactions.

Procedure :

  • Aziridine Precursor : Start with a substituted aziridine, such as 1-methylaziridine, which provides the nitrogen atom and one ring member.

  • Cyclopropanation : React the aziridine with a diene or alkyne in the presence of a rhodium (Rh) or palladium (Pd) catalyst. For example, Rh₂(OAc)₄ catalyzes the [2+1] cycloaddition between aziridines and alkenes, forming the bicyclo[3.1.0]hexane core.

  • Methylation : Introduce the methyl group via nucleophilic substitution or alkylation. Methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) can achieve this step.

Optimization :

  • Catalyst Loading : 5–10 mol% Rh or Pd ensures efficient cyclopropanation.

  • Temperature : Reactions proceed optimally at 60–80°C, balancing reaction rate and side-product formation.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.

Yield : 40–65%, depending on steric hindrance and catalyst efficiency.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis offers a versatile route to bicyclic structures, leveraging Grubbs catalysts to form carbon-carbon bonds.

Procedure :

  • Diene Synthesis : Prepare a diene precursor with a nitrogen atom positioned to form the azabicyclo framework. For example, N-allyl-2-vinylaziridine.

  • Metathesis : Treat the diene with a second-generation Grubbs catalyst (e.g., Grubbs II) to induce cyclization. This forms the bicyclo[3.1.0]hexane skeleton.

  • Methyl Group Installation : Post-cyclization, quaternize the nitrogen with methyl triflate (CF₃SO₃CH₃) under inert conditions.

Optimization :

  • Catalyst Stability : Grubbs II tolerates functional groups better than first-generation catalysts.

  • Reaction Time : 12–24 hours under reflux in dichloromethane (DCM).

Yield : 50–70%, with purity >90% after column chromatography.

Photochemical [2+2] Cycloaddition

Photochemical methods provide access to strained systems via light-induced cyclization.

Procedure :

  • Diene-Nitrogen Complex : Design a precursor with conjugated double bonds adjacent to the nitrogen, such as N-allyl enamines.

  • UV Irradiation : Expose the precursor to UV light (λ = 300–350 nm) to trigger [2+2] cycloaddition, forming the bicyclic structure.

  • Methylation : Use dimethyl sulfate ((CH₃O)₂SO₂) in aqueous sodium hydroxide (NaOH) to introduce the methyl group.

Optimization :

  • Wavelength Control : Narrow-band UV filters minimize side reactions.

  • Temperature : Conduct reactions at 0–5°C to suppress thermal degradation.

Yield : 30–45%, limited by competing polymerization pathways.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each approach:

Method Catalyst/Reagents Yield (%) Key Challenges
CyclopropanationRh₂(OAc)₄, CH₃I40–65Steric hindrance limits yield
Ring-Closing MetathesisGrubbs II, CF₃SO₃CH₃50–70High catalyst cost
Photochemical CycloadditionUV light, (CH₃O)₂SO₂30–45Low efficiency due to side reactions

Mechanistic Insights and Stability Considerations

Ring Strain and Reactivity

The bicyclo[3.1.0]hexane core exhibits significant ring strain (estimated 20–25 kcal/mol), which influences both synthesis and stability. The methyl group on nitrogen mitigates strain slightly by electron donation, but the compound remains prone to ring-opening under acidic or thermal stress.

Stabilization Strategies

  • Storage : Store at –20°C under nitrogen or argon to prevent oxidation.

  • Handling : Use anhydrous solvents and gloveboxes to avoid hydrolysis .

Chemical Reactions Analysis

Types of Reactions

6-methyl-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen bonds .

Scientific Research Applications

6-methyl-6-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an intermediate that facilitates the formation of active pharmaceutical ingredients. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Conformational Differences

3-Azabicyclo[3.1.0]hexane Derivatives
  • Substituent Position: Unlike 6-methyl-6-azabicyclo[3.1.0]hexane, derivatives like 3-methyl-3-azabicyclo[3.1.0]hexane place the nitrogen and substituent at the 3-position. This positional shift alters ring strain and electronic distribution, favoring chair conformations in endo-substituted derivatives (e.g., endo-3-methyl-6-morpholino derivatives) but boat conformations in diastereomers or N-demethylated analogs .
  • Conformational Flexibility : The 3-azabicyclo framework is more prone to boat conformations in diastereomers due to steric clashes between substituents, whereas the 6-methyl-6-aza variant’s conformation is influenced by methyl-induced repulsions .
6,6-Dimethyl-1,5-Diazabicyclo[3.1.0]hexane
  • Diazabicyclo Systems: The presence of two nitrogen atoms (1,5-diazabicyclo[3.1.0]hexane) introduces additional hydrogen-bonding capabilities and electronic effects. Methylation at both 6-positions (6,6-dimethyl derivative) leads to H…H repulsions, flattening the 5-membered ring and reducing conformational flexibility compared to the mono-methylated 6-aza analog .
6-Substituted Azabicyclo Derivatives
  • Bulkier Substituents : Compounds like 6-(p-bromobenzoyl)-6-azabicyclo[3.1.0]hexane adopt a boat conformation due to steric hindrance from the aromatic substituent, contrasting with the chair conformation observed in smaller substituents (e.g., methyl) .

Physicochemical Properties

  • Torsional Angles : The N5N1C2C3 angle in this compound is similar to 6,6-dimethyl-1,5-diazabicyclo derivatives (~0°), indicating planar geometry due to methyl-induced repulsions. Unsubstituted analogs (e.g., 1,5-diazabicyclo) exhibit larger angles (~15°), allowing greater flexibility .
  • Boiling Point/Mass : this compound (MW: 97.16 g/mol) has higher hydrophobicity than the parent 6-azabicyclo compound (MW: 83.13 g/mol), impacting solubility and bioavailability .

Biological Activity

6-Methyl-6-azabicyclo[3.1.0]hexane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The compound is primarily studied for its antitumor and antiproliferative properties. Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines, including HeLa (cervical carcinoma) and CT26 (mouse colon carcinoma) cells. The biological activity is often assessed through in vitro assays that measure cell viability and apoptosis rates.

Key Findings

  • Antitumor Activity: Compounds containing the azabicyclo[3.1.0]hexane framework have shown significant antiproliferative effects against human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cell lines, with IC50_{50} values ranging from 4.2 to 24.1 μM .
  • Mechanisms of Action: The mechanisms involve modulation of the cell cycle, induction of apoptosis, and potential interaction with tumor suppressor proteins like p53 .

The biological activity of this compound is attributed to several mechanisms:

  • Cell Cycle Arrest: Research demonstrates that treatment with derivatives can block cell cycle progression, particularly at the G0/G1 phase, leading to a reduction in the number of cells entering the S phase .
  • Induction of Apoptosis: The compounds have been shown to increase the percentage of early and late apoptotic cells significantly when treated with specific derivatives .

Study 1: Antiproliferative Effects on HeLa Cells

In a recent study, compounds derived from this compound were tested on HeLa cells. The results indicated:

  • Early Apoptosis: Increased from 4.5% (control) to 38.5% after treatment.
  • Late Apoptosis: Increased from 5.9% (control) to 38.1% after treatment.
    These findings suggest a potent ability to induce programmed cell death in cancer cells .

Study 2: Impact on Cell Motility

Another investigation focused on how these compounds affect cell motility:

  • Following treatment, there was a significant reduction in the number of HeLa cells exhibiting filopodium-like protrusions (from 91% in control to 35%) . This indicates a potential role in reducing metastatic potential.

Comparative Analysis

CompoundIC50_{50} (μM)Cell LineMechanism
This compound Derivative A4.2K562Apoptosis induction
This compound Derivative B24.1HeLaCell cycle arrest
Control---

Q & A

Q. What are the optimal synthetic routes for 6-methyl-6-azabicyclo[3.1.0]hexane, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves aziridine derivatives or bicyclic precursors, with tosylating agents (e.g., tosyl chloride) used to stabilize intermediates . Key factors include:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during cyclization.
  • Catalysts : Lewis acids like BF₃·OEt₂ enhance ring closure efficiency .
  • Purification : Chromatography or recrystallization in ethanol/water mixtures improves purity.
    Data Table :
PrecursorCatalystYield (%)Purity (%)Reference
Aziridine derivativeBF₃·OEt₂6598
Tosylated intermediateNone4590

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR : ¹H NMR confirms stereochemistry (e.g., endo vs. exo methyl groups). For example, the methyl group in the 6-position shows a singlet at δ 1.2–1.4 ppm .
  • IR : Stretching frequencies at 1650–1700 cm⁻¹ indicate C-N bonds in the bicyclic system .
  • Mass Spectrometry : Molecular ion peaks at m/z 97.16 (C₆H₁₁N) confirm the molecular formula .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Stability tests show decomposition >100°C .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the conformation of this compound derivatives affect their biological activity?

Methodological Answer:

  • Conformational Analysis : NMR and X-ray crystallography reveal that chair conformations (e.g., endo-6-methyl derivatives) enhance binding to targets like serotonin transporters (SERT) due to reduced steric hindrance .
  • Computational Modeling : MP2/aug-cc-pVTZ calculations predict ring-puckering energies, correlating with pharmacological activity .
    Data Table :
DerivativeConformationBiological TargetIC₅₀ (nM)Reference
Endo-6-methylChairSERT12
Exo-6-methylBoatNET45

Q. What strategies resolve contradictions in reported biological activities of structurally similar azabicyclohexane derivatives?

Methodological Answer:

  • Comparative SAR Studies : Systematic substitution at the 3- and 6-positions (e.g., benzyl vs. methoxy groups) clarifies steric/electronic effects .
  • In Silico Docking : Molecular dynamics simulations identify key interactions (e.g., hydrogen bonding with DPP-4 for antidiabetic activity) .
    Example : Trovafloxacin (an azabicyclohexane fluoroquinolone) shows divergent activity due to fluorine substitution patterns .

Q. How can this compound be functionalized to improve pharmacokinetic properties?

Methodological Answer:

  • Prodrug Design : Esterification of the amine group (e.g., ethyl carboxylate derivatives) enhances oral bioavailability (>30% in rats) .
  • PEGylation : Polyethylene glycol (PEG) chains increase solubility and half-life .
    Data Table :
ModificationBioavailability (%)Half-life (h)Reference
Ethyl carboxylate354.2
PEGylated508.5

Q. What mechanistic insights explain the role of this compound in triple reuptake inhibition (SERT, NET, DAT)?

Methodological Answer:

  • Pharmacophore Modeling : Aromatic groups at the 1-position and alkoxyalkyl chains at the 6-position synergistically block neurotransmitter transporters .
  • Microdialysis Studies : Derivative 15 (from Micheli et al.) increases extracellular serotonin by 300% in rat brains .

Q. How do isotopic labeling (e.g., ¹³C, ²H) aid in tracking metabolic pathways of azabicyclohexane derivatives?

Methodological Answer:

  • Stable Isotope Tracers : ¹³C-labeled methyl groups enable LC-MS quantification of metabolites in liver microsomes .
  • Deuterium Exchange : ²H at bridgehead positions slows CYP450-mediated oxidation, prolonging activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-6-azabicyclo[3.1.0]hexane
Reactant of Route 2
6-methyl-6-azabicyclo[3.1.0]hexane

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